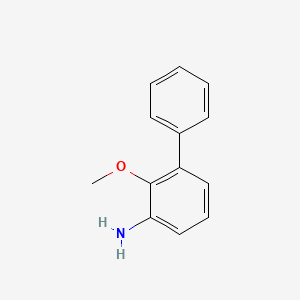

2-Methoxybiphenyl-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-9H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRNCMNRHOAWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Methoxybiphenyl 3 Amine and Its Derivatives

Reactions at the Amine Moiety

The primary amine group is a versatile functional group that readily participates in a variety of reactions, including acylation, alkylation, and condensation. These transformations are fundamental for the synthesis of a wide range of derivatives.

The nucleophilic nitrogen atom of the amine in 2-Methoxybiphenyl-3-amine reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl). The resulting N-acylated products exhibit different chemical and physical properties compared to the parent amine, including reduced basicity and altered reactivity in electrophilic substitution.

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Reagent/Conditions | Product Name |

|---|---|---|

| Acetyl Chloride | Pyridine, CH₂Cl₂, 0°C to RT | N-(2-Methoxybiphenyl-3-yl)acetamide |

| Benzoyl Chloride | Triethylamine (B128534), THF, RT | N-(2-Methoxybiphenyl-3-yl)benzamide |

Alkylation of the amine moiety can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. A significant challenge in this reaction is controlling the degree of alkylation; the primary amine can be converted into secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, often resulting in a mixture of products. libretexts.org To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of protecting groups may be employed.

Table 2: Potential Alkylation Products of this compound

| Alkylating Agent | Base/Solvent | Major Product(s) |

|---|---|---|

| Methyl Iodide | K₂CO₃, Acetonitrile | N-Methyl-2-methoxybiphenyl-3-amine (Secondary) and N,N-Dimethyl-2-methoxybiphenyl-3-amine (Tertiary) |

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. These imines are valuable intermediates in organic synthesis, for instance, in the preparation of secondary amines via subsequent reduction.

Table 3: Condensation Reactions to Form Imines

| Carbonyl Compound | Catalyst/Conditions | Product Name |

|---|---|---|

| Benzaldehyde | Acetic Acid, Toluene, Reflux | (E)-N-Benzylidene-2-methoxybiphenyl-3-amine |

Reactions at the Methoxy (B1213986) Group

The methoxy group is generally stable but can be cleaved under specific, typically harsh, conditions to yield a phenol (B47542).

The cleavage of the aryl-O-CH₃ bond in this compound requires strong reagents. The most common methods involve treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids such as boron tribromide (BBr₃). wikipedia.orglibretexts.org The reaction with HBr or HI proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack of the halide ion on the methyl group, displacing the phenol as a leaving group. libretexts.org Boron tribromide effects demethylation through the formation of a Lewis acid-base complex, followed by intramolecular bromide transfer.

Table 4: Demethylation of this compound

| Reagent | Conditions | Product Name |

|---|---|---|

| Hydrobromic Acid (conc. aq.) | Acetic Acid, Reflux | 3-Amino-biphenyl-2-ol |

Electrophilic Aromatic Substitution Patterns on the Biphenyl (B1667301) Rings

Electrophilic aromatic substitution (SₑAr) is a key reaction for functionalizing the biphenyl core. The regiochemical outcome is determined by the directing effects of the substituents already present on the rings. wikipedia.org In this compound, the ring bearing the amine and methoxy groups is significantly more activated towards electrophilic attack than the unsubstituted phenyl ring.

The -NH₂ group is a powerful activating, ortho, para-director. The -OCH₃ group is also a strong activating, ortho, para-director. When multiple activating groups are present, the directing effect of the most powerful activator typically dominates. The activating strength generally follows the order: -NH₂ > -OH > -OR > -alkyl. Thus, the -NH₂ group at position 3 will be the primary directing group.

The positions ortho to the amine are C2 and C4, and the position para is C6.

Position 4: This position is ortho to the amine and meta to the methoxy group. It is sterically accessible.

Position 6: This position is para to the amine and ortho to the methoxy group. It is also a favorable site for substitution.

Position 2: This position is occupied by the methoxy group.

Substitution on the second ring: Attack on the second (unsubstituted) phenyl ring is significantly less favorable due to the powerful activation of the first ring.

Therefore, electrophilic substitution is strongly predicted to occur on the substituted ring, primarily at positions 4 and 6, leading to a mixture of isomers.

Table 5: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 2-Methoxy-4-nitro-biphenyl-3-amine and 2-Methoxy-6-nitro-biphenyl-3-amine |

| Bromination | Br₂, FeBr₃, CCl₄ | 4-Bromo-2-methoxy-biphenyl-3-amine and 6-Bromo-2-methoxy-biphenyl-3-amine |

Cyclization and Heterocycle Formation

The unique arrangement of a reactive primary amine adjacent to a bulky methoxy-substituted phenyl ring makes this compound a valuable precursor for various cyclization reactions, leading to the formation of important heterocyclic scaffolds.

Intramolecular Cyclization to Carbazoles and Related Heterocycles

The intramolecular cyclization of 2-aminobiphenyl (B1664054) derivatives is a cornerstone for the synthesis of the carbazole (B46965) ring system, a tricyclic structure found in numerous natural products and synthetic materials. researchgate.netnih.gov this compound serves as a direct precursor to methoxy-substituted carbazoles through several established synthetic methodologies.

One of the classic methods is the Graebe-Ullmann reaction . This process involves the diazotization of the 2-aminobiphenyl derivative, followed by an intramolecular cyclization that is typically induced by heat or copper catalysis. researchgate.netyoutube.com The reaction proceeds through the formation of a diazonium salt from the amine group of this compound, which then undergoes cyclization onto the adjacent phenyl ring to form the carbazole skeleton.

More contemporary approaches utilize transition-metal catalysis, particularly palladium, to achieve this transformation under milder conditions. researchgate.net These methods often involve a tandem C-H activation and intramolecular C-N bond formation. researchgate.net In such a reaction, a palladium catalyst activates a C-H bond on one of the phenyl rings, facilitating the formation of a new C-N bond with the amine group, leading directly to the carbazole product. This catalytic route generally offers higher yields and better functional group tolerance compared to traditional methods.

| Reaction Type | Key Reagents/Catalysts | General Conditions | Product |

| Graebe-Ullmann Reaction | NaNO₂, H⁺; Heat or Cu | Diazotization followed by thermal or copper-catalyzed cyclization | Substituted Carbazole |

| Palladium-Catalyzed C-H Amination | Pd Catalyst (e.g., Pd(OAc)₂), Oxidant | Catalytic C-H activation and C-N bond formation | Substituted Carbazole |

Formation of Fused Heterocyclic Systems (e.g., Triazolothiadiazoles, Pyrimidines)

While the direct conversion of this compound into fused heterocyclic systems like triazolothiadiazoles and pyrimidines is not extensively documented, its primary amine functionality provides a synthetic handle for such transformations. The synthesis of these heterocycles typically requires the aromatic amine to be converted into a more complex intermediate first.

For the formation of a triazolothiadiazole ring system, an aromatic amine is generally converted into a thiosemicarbazide (B42300) derivative. This intermediate can then undergo cyclization with an appropriate reagent, such as a carboxylic acid or its derivative, to form the fused triazole and thiadiazole rings.

Similarly, the construction of a pyrimidine (B1678525) ring fused to an aromatic system often involves the reaction of an ortho-aminosubstituted precursor with a three-carbon building block. For this compound, this would necessitate the introduction of another functional group ortho to the amine. A more plausible, albeit multi-step, pathway would involve transforming the amine into a urea (B33335) or thiourea (B124793) derivative, which could then react with a 1,3-dicarbonyl compound or its equivalent to build the pyrimidine ring.

Although not explicitly requested, the synthesis of phenothiazines , another important fused heterocyclic system, is highly relevant. Phenothiazines are synthesized by the cyclization of diarylamines or related precursors. nih.govmdpi.comrsc.org this compound could be a precursor for a substituted diarylamine, which could then undergo cyclization to form a methoxy-substituted phenothiazine (B1677639) derivative.

Role as a Synthetic Intermediate and Building Block

The structural framework of this compound, and the heterocyclic products derived from it, are valuable in the synthesis of more elaborate molecules for various applications.

Construction of Complex Organic Molecules

The carbazole scaffold, readily synthesized from this compound, is a key structural motif in many pharmaceutically active compounds. A prominent example is the cardiovascular drug Carvedilol. The synthesis of Carvedilol relies on a substituted carbazole intermediate, specifically 4-hydroxycarbazole. google.com This highlights the importance of aminobiphenyls as precursors to carbazole cores that are later elaborated into complex, biologically active molecules. The methoxy group in this compound can be a useful handle for further functionalization or can be converted to a hydroxyl group, making it a potential starting point for analogs of such complex structures.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) presents unique challenges for the analysis of low molecular weight compounds like 2-Methoxybiphenyl-3-amine due to potential spectral interferences from the matrix in the low mass-to-charge (m/z) region. uniba.it However, specialized techniques can facilitate its analysis. One effective strategy involves the chemical derivatization of the primary amine functional group. nih.gov

By reacting this compound with a charge-tagging reagent, such as tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide ester, a permanent positive charge is added to the molecule. nih.gov This derivatization serves two primary purposes: it significantly increases the mass of the analyte, shifting its signal to a clearer region of the spectrum away from matrix-related ions, and it enhances ionization efficiency, leading to a significant improvement in detection sensitivity, potentially reaching the low femtomole range. nih.gov Furthermore, quantitative analysis can be achieved by using isotopically coded light and heavy derivatization reagents, allowing for accurate determination of the analyte's concentration. nih.gov The derivatization reactions are typically rapid, and the resulting mixture can often be analyzed directly without extensive sample cleanup. nih.gov

Vibrational Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in this compound. The analysis of its IR spectrum allows for the confirmation of key structural features based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds.

As a primary aromatic amine, this compound is expected to exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org These two bands arise from the asymmetric and symmetric stretching vibrations of the -NH₂ group. analyzetest.com The presence of two bands in this region is a characteristic feature that helps distinguish primary amines from secondary amines, which show only one N-H stretching band, and tertiary amines, which show none. orgchemboulder.comspectroscopyonline.com

Other significant absorptions include:

N-H Bending: A characteristic scissoring vibration for the primary amine group is typically observed in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-N Stretching: For aromatic amines, a strong C-N stretching vibration appears in the 1250-1335 cm⁻¹ region. analyzetest.comorgchemboulder.com

Aromatic C=C Stretching: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the two aromatic rings.

Aromatic C-H Stretching: These vibrations typically appear as a group of bands above 3000 cm⁻¹.

C-O Stretching: The methoxy (B1213986) (-OCH₃) group, an ether linkage, will produce a characteristic C-O stretching band, typically in the 1000-1300 cm⁻¹ range. Specifically, aryl-alkyl ethers show a strong, characteristic asymmetric C-O-C stretch between 1200-1275 cm⁻¹.

N-H Wagging: A broad and strong band due to the out-of-plane N-H wagging may be observed between 665-910 cm⁻¹, which is characteristic of primary and secondary amines. orgchemboulder.com

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | Aromatic Ring | > 3000 | Medium to Weak |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong |

| N-H Wag | Primary Amine (-NH₂) | 665 - 910 | Strong, Broad |

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds like this compound. unb.br In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column's stationary phase. nih.gov

For compounds with amine groups, derivatization is often employed to improve chromatographic performance and analytical specificity. nih.govresearchgate.net Reacting this compound with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA) can reduce the basicity of the nitrogen, leading to better peak shapes and enhanced resolution, particularly when separating it from structural isomers. nih.gov

Following separation by the gas chromatograph, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are detected. The mass spectrum of an amine is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The fragmentation pattern provides a structural fingerprint that aids in the definitive identification of the compound. The use of derivatization can also introduce unique fragmentation pathways that further assist in distinguishing between closely related isomers. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable. dergipark.org.tr

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with the composition adjusted to achieve optimal separation. dergipark.org.tr Because this compound contains two aromatic rings, it possesses a strong chromophore, making it readily detectable by a UV detector. nih.gov This often eliminates the need for pre- or post-column derivatization, simplifying the analytical procedure. dergipark.org.tr The method's versatility, precision, and sensitivity make HPLC the method of choice for many amine analyses. dergipark.org.tr

The following table outlines a potential set of parameters for an HPLC analysis of this compound.

| Parameter | Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (ODS) Column |

| Mobile Phase | Acetonitrile / Water (Gradient or Isocratic Elution) |

| Detection | UV Spectrophotometry (e.g., at 254 nm) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures, monitoring reaction progress, and assessing compound purity. chemistryhall.comanalyticaltoxicology.com For this compound, TLC would typically be performed on a plate coated with a layer of silica (B1680970) gel, which acts as the stationary phase. chemistryhall.com

A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase), such as a hexane (B92381)/ethyl acetate (B1210297) mixture. chemistryhall.com As the mobile phase ascends the plate via capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The separation is governed by polarity; less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ value), while more polar compounds have a stronger interaction with the silica gel and move shorter distances.

Because this compound is an aromatic compound, its spot can often be visualized under UV light. For more specific detection of the amine group, the plate can be sprayed with a visualizing reagent. Ninhydrin is a common choice for this purpose, as it reacts with primary amines to produce a distinctively colored spot, often purple or green. chemistryhall.com This chemical detection method is highly selective for amines. nih.gov

Column Chromatography (Flash Silica Gel)

Flash column chromatography on silica gel is a primary technique for the purification of synthetic compounds. Due to the basic nature of the amine group in this compound, which can lead to undesirable interactions with the acidic silica gel (such as tailing or irreversible adsorption), modifications to the standard procedure are often necessary. A common practice is to deactivate the silica gel or to use a modified eluent system.

A typical procedure for the purification of an aminobiphenyl derivative like this compound would involve the following steps:

Stationary Phase: Silica gel (230-400 mesh) is commonly used. To mitigate the acidity, the silica gel can be treated with a basic modifier.

Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexane is a standard choice for eluting compounds of intermediate polarity. For amines, the addition of a small percentage of a basic modifier, such as triethylamine (B128534) (Et3N) or ammonia (B1221849) in methanol, to the eluent system is crucial. This helps to neutralize the acidic sites on the silica gel, leading to better separation and recovery of the amine. A typical starting eluent might be 1-2% triethylamine in a hexane/ethyl acetate mixture.

Sample Loading: The crude this compound is typically dissolved in a minimal amount of the initial eluent or a slightly more polar solvent and then adsorbed onto a small amount of silica gel. This "dry loading" method often results in a more uniform application to the column and improved separation.

Elution and Fraction Collection: The polarity of the eluent is gradually increased to move the compound down the column. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Based on the purification of similar aromatic amines, a hypothetical purification profile for this compound is presented below.

Interactive Data Table: Hypothetical Flash Chromatography Parameters for this compound Purification

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Hexane/Ethyl Acetate with 1% Triethylamine |

| Gradient | Stepwise gradient from 5% to 30% Ethyl Acetate |

| Detection | UV light (254 nm) |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of its purity and confirmation of its empirical formula. The molecular formula for this compound is C13H13NO.

The theoretical elemental composition can be calculated from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

Interactive Data Table: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 78.36 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 6.59 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.03 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.03 |

| Total | 199.27 | 100.00 |

In a research setting, the experimentally determined values from an elemental analyzer would be compared to these theoretical percentages. A close correlation between the experimental and theoretical values (typically within ±0.4%) is considered strong evidence for the compound's proposed structure and purity.

Computational Chemistry and Theoretical Investigations of 2 Methoxybiphenyl 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a way to model molecular properties from first principles. For 2-Methoxybiphenyl-3-amine, these methods can predict its geometry, electronic structure, and thermodynamic stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively complex molecules. A DFT study of this compound would typically begin with geometry optimization, where the molecule's lowest energy conformation is determined. This involves calculating the forces on each atom and adjusting their positions until a stable structure is found.

These calculations can reveal key structural parameters such as bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The M06 family of functionals, for instance, is noted for its effectiveness in studying properties like thermochemistry and kinetics. nih.gov DFT calculations have been successfully used to investigate related catalytic reactions, such as the Suzuki-Miyaura cross-coupling, providing insights into reaction mechanisms and the role of catalysts. nih.govresearchgate.net While specific DFT studies focused solely on this compound are not prevalent in the literature, the methodology is well-established for analyzing similar substituted biphenyl (B1667301) compounds.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor in reactions.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap suggests high stability and lower reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack. The methoxy (B1213986) and amine groups, being electron-donating, would be expected to influence the energy and localization of the HOMO, while the biphenyl system's π-orbitals would contribute significantly to both frontier orbitals.

Table 1: Illustrative Frontier Orbital Energies for Aromatic Amines (Note: This table provides example data for related compounds to illustrate typical values, as specific data for this compound is not available in the cited literature.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-aminoaniline | -4.6019 | 0.0000 | 4.6019 |

| p-nitroaniline | -3.8907 | -1.1111 | 2.7796 |

| p-isopropylaniline | -5.2968 | -0.6949 | 4.6019 |

Data is hypothetical and for illustrative purposes based on general principles.

Thermochemical properties, such as the enthalpy of formation and enthalpy of vaporization, can also be predicted using computational methods. These calculations provide essential data on the stability and phase behavior of a compound. High-level quantum chemical methods can be employed to calculate the standard enthalpy of formation in the gaseous phase.

The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This property is important for understanding intermolecular forces. For substituted biphenyls, ΔHvap is influenced by factors like molecular weight, polarity, and the potential for hydrogen bonding. The presence of the amine group in this compound allows for hydrogen bonding, which would be expected to increase its enthalpy of vaporization compared to a non-substituted biphenyl.

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for mapping out the intricate steps of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, revealing the most likely mechanistic pathways.

Substituted biphenyls are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov DFT calculations are frequently used to elucidate the catalytic cycle of these reactions, which typically involves three main steps: researchgate.net

Oxidative Addition: The aryl halide (e.g., a bromo- or iodo-substituted precursor to this compound) adds to the palladium(0) catalyst.

Transmetalation: The aryl group from an organoboron compound is transferred to the palladium center, displacing the halide. This step is often the rate-determining step of the reaction. researchgate.net

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst.

Computational studies can model the geometry and energy of the intermediates and transition states for each step. This allows for the determination of activation energy barriers, which helps in understanding the reaction kinetics and the factors that influence reaction efficiency. nih.gov For a sterically hindered substrate, like a di-ortho substituted biphenyl, computational studies can help in designing ligands that facilitate the reaction. nih.gov

The synthesis of aromatic amines often involves amination reactions. Computational studies can provide mechanistic insights into these processes, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed aminations. These studies can model the reaction pathways, identify key intermediates, and rationalize the role of catalysts and reaction conditions.

For a molecule like this compound, theoretical investigations could explore its formation via the amination of a corresponding halogenated or triflate-substituted methoxybiphenyl. The calculations would help determine whether the reaction proceeds through a Meisenheimer complex (in the case of SNAr) or follows a catalytic cycle similar to that of cross-coupling reactions. By understanding the energy landscape of the reaction, conditions can be optimized to improve yields and selectivity.

Conformational Analysis and Stereochemistry

Conformational analysis is fundamental to understanding the flexibility and preferred spatial arrangements of a molecule. For this compound, this would involve mapping the potential energy surface as a function of the dihedral angle between the two phenyl rings. The interplay between the steric hindrance of the ortho-methoxy group and the electronic effects of both the methoxy and amine substituents would dictate the rotational barrier and the equilibrium torsional angle.

As this compound itself is not chiral, it does not have enantiomers or diastereomers. However, if a chiral center were introduced into the molecule, for example by substitution on the amine or elsewhere, the study of the resulting diastereomers would become relevant. Such studies would explore the relative energies and conformational preferences of different diastereomeric forms, which could be crucial for applications in stereoselective synthesis and pharmacology. To date, no such diastereomeric studies involving this compound have been published.

Intermolecular Interactions and Solid-State Structural Insights

The study of intermolecular interactions is key to understanding how molecules pack in the solid state, which in turn influences physical properties such as melting point, solubility, and crystal morphology.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps various properties onto the molecular surface, providing a detailed picture of close contacts between neighboring molecules. For this compound, a Hirshfeld analysis would reveal the nature and extent of hydrogen bonding (N-H···O or N-H···N), π-π stacking interactions between the aromatic rings, and other van der Waals forces. Without experimental crystal structure data, a theoretical Hirshfeld surface analysis cannot be performed.

Crystal packing studies, typically based on X-ray diffraction data, provide a definitive three-dimensional map of a molecule's arrangement in a crystal. Such studies would determine the unit cell parameters, space group, and the precise geometry of intermolecular interactions for this compound. Computational methods can also be used to predict plausible crystal packing arrangements. Currently, there is no reported crystal structure for this compound in the Cambridge Structural Database (CSD) or other public repositories.

Applications of 2 Methoxybiphenyl 3 Amine and Its Derivatives in Organic Synthesis and Materials Science

Building Blocks for Heterocyclic Systems

2-Methoxybiphenyl-3-amine is a key precursor for the synthesis of various heterocyclic compounds, most notably carbazoles. researchgate.net The arrangement of the amino group at the 3-position and the methoxy (B1213986) group at the 2-position of the biphenyl (B1667301) system makes it an ideal substrate for intramolecular cyclization reactions to form the carbazole (B46965) core. oregonstate.eduresearchgate.net Carbazoles are an important class of nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and as building blocks for organic electronic materials. researchgate.net

The synthesis of carbazoles from 2-aminobiphenyl (B1664054) derivatives can be achieved through several methods, including the Graebe-Ullmann reaction, which involves the diazotization of the amine followed by intramolecular cyclization. More modern approaches utilize transition metal-catalyzed C-H activation and C-N bond formation to achieve the cyclization under milder conditions. researchgate.net In the case of this compound, the methoxy group can influence the regioselectivity of the cyclization, potentially leading to the formation of specific carbazole isomers. The electron-donating nature of the methoxy group can also impact the electronic properties of the resulting carbazole, making it a useful handle for tuning the photophysical and electrochemical characteristics of the final product.

Beyond carbazoles, the bifunctional nature of this compound allows for its use in the synthesis of other heterocyclic systems. The amino group can be readily transformed into other functional groups, such as amides or imines, which can then participate in various cyclization strategies to construct a diverse range of heterocyclic scaffolds.

Precursors for Functional Materials

The unique electronic and structural features of this compound make it an attractive starting material for the synthesis of a variety of functional materials with tailored optical and electrical properties.

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, and the development of efficient and stable hole transport materials (HTMs) is crucial for their performance. mdpi.comsemanticscholar.org Triarylamine-based compounds are among the most successful classes of HTMs due to their excellent hole mobility and appropriate energy levels. atomfair.comrsc.org this compound serves as a valuable building block for the synthesis of novel triarylamine-based HTMs. mdpi.comresearchgate.net

By coupling this compound with other aromatic amines through reactions like the Buchwald-Hartwig amination, it is possible to construct complex triarylamine architectures. The biphenyl unit in these molecules contributes to a more rigid and planar structure, which can facilitate intermolecular π-π stacking and enhance charge transport. acs.org The methoxy group, being an electron-donating group, can help to raise the highest occupied molecular orbital (HOMO) energy level of the HTM, which is essential for efficient hole extraction from the perovskite layer. sciopen.com Furthermore, the presence of the methoxy group can improve the solubility of the HTM, which is beneficial for solution-based processing of PSCs. mdpi.com

| Property | Value | Reference |

| Power Conversion Efficiency (PCE) of PSCs with triarylamine-based HTMs | >20% | mdpi.com |

| Hole Mobility of doped Spiro-OMeTAD | 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹ | atomfair.com |

| HOMO Energy Level Range for Triarylamine HTMs | 5.00–5.16 eV | mdpi.com |

Derivatives of this compound can be designed to exhibit specific optical and electrical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials are highly tunable through chemical modification. researchgate.netmdpi.com

The biphenyl core of this compound provides a conjugated system that can be extended through polymerization or by attaching other chromophoric units. The methoxy and amino groups act as powerful electron-donating substituents, which can be used to modulate the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This, in turn, influences their absorption and emission spectra, as well as their charge transport characteristics. For instance, polymers incorporating this compound units could be designed to have specific band gaps, making them suitable for use as active layers in various optoelectronic devices.

The rigid, rod-like structure of the biphenyl unit is a common motif in liquid crystalline materials. uea.ac.uk The introduction of functional groups such as methoxy and amino groups to the biphenyl core can significantly influence the mesomorphic properties of the resulting compounds. rsc.orggoogle.comresearchgate.net Derivatives of this compound are therefore promising candidates for the development of new liquid crystal systems. mdpi.comgoogle.comnih.gov

The amine group in this compound can be readily converted into an imine (Schiff base) or an amide linkage, which are common connecting groups in liquid crystal molecules. nih.gov The methoxy group, as a terminal or lateral substituent, can affect the melting point and the type of liquid crystalline phase (e.g., nematic, smectic) that is formed. By carefully designing the molecular structure, it is possible to synthesize derivatives of this compound that exhibit liquid crystalline behavior over a wide range of temperatures.

| Compound Type | Mesophase Observed | Reference |

| Methoxybiphenyl Derivatives | Nematic, Twist-bend Nematic | rsc.org |

| Biphenyl-based Esters | Nematic | google.com |

| Biphenyl-based Schiff Bases | Smectic A | nih.gov |

Ligands in Catalysis

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Ligands play a crucial role in tuning the reactivity and selectivity of metal catalysts.

This compound can serve as a precursor for the synthesis of novel ligands for metal-catalyzed organic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgresearchgate.net The amino group can be functionalized to introduce a phosphine (B1218219) moiety, leading to the formation of P,N-bidentate ligands. beilstein-journals.orgnih.govliv.ac.uknih.govcardiff.ac.uk

These ligands can coordinate to a metal center, such as palladium, through both the phosphorus and nitrogen atoms, creating a stable complex that can effectively catalyze a variety of cross-coupling reactions. nih.govrsc.org The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the biphenyl backbone and the phosphorus atom. The methoxy group at the 2-position of the biphenyl unit can influence the coordination geometry of the ligand and the electronic environment of the metal center, thereby affecting the catalytic activity and selectivity of the resulting complex.

Synthons in Complex Organic Transformations

This compound serves as a critical synthon, or synthetic building block, in the construction of complex molecular architectures, most notably in the synthesis of substituted carbazoles. Carbazoles are a significant class of nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals, natural products, and functional materials. researchgate.net The inherent structure of this compound, featuring a biphenyl backbone with a strategically placed amine group, is ideally suited for intramolecular cyclization reactions to form the carbazole tricyclic system.

The primary transformation leveraging this synthon is the intramolecular formation of a carbon-nitrogen (C-N) bond. This reaction closes the central five-membered ring, yielding the carbazole scaffold. An efficient and widely explored method to achieve this is through a palladium-catalyzed process that involves the tandem activation of a C-H bond on one phenyl ring and the subsequent intramolecular C-N bond formation with the amine group on the other. researchgate.net This approach demonstrates high functional group tolerance, allowing for the synthesis of a diverse range of substituted carbazoles. researchgate.net The methoxy group on the biphenyl structure can influence the electronic properties and reactivity of the molecule, as well as the properties of the resulting carbazole.

In one notable synthetic strategy, a 3-methoxy-substituted biphenyl sulfilimine was used as a nitrene precursor for intramolecular C-H amination to construct the carbazole framework. nih.gov This reaction, facilitated by rhodium catalysis or visible light, highlights the versatility of substituted biphenyl amines as synthons in modern synthetic chemistry. nih.gov The reaction yielded a mixture of carbazole products, demonstrating how the position of substituents like the methoxy group can direct the cyclization process. nih.gov

The utility of this compound as a synthon is summarized in the table below, highlighting its role in forming complex heterocyclic structures.

| Target Molecule Class | Key Transformation | Reagents/Catalysts | Significance |

| Substituted Carbazoles | Intramolecular C-N Bond Formation | Palladium Catalysts, Rhodium Catalysts | Access to pharmaceutically and materially relevant compounds. researchgate.netresearchgate.net |

| Polycyclic Aromatic Heterocycles | Intramolecular C-H Amination | Visible Light, Metal Catalysts (Rh) | Construction of complex, π-conjugated systems. nih.gov |

| Clausine Alkaloids (e.g., Clausine C) | Gram-Scale Carbazole Synthesis | Sulfilimine as nitrene source | Demonstrates the practical applicability in natural product synthesis. nih.gov |

Development of Novel Synthetic Methodologies

The development of new synthetic methods is crucial for improving the efficiency, selectivity, and environmental footprint of chemical manufacturing. This compound and related 2-aminobiphenyls have been central to the advancement of novel catalytic methodologies, particularly for the synthesis of carbazoles.

A significant breakthrough has been the design of palladium-catalyzed intramolecular C–H activation and C–N bond formation reactions. researchgate.net This methodology offers a more efficient and atom-economical alternative to traditional methods like the Graebe-Ullmann or Borsche-Drechsel cyclization reactions. researchgate.net The process involves a Pd(II) catalyst that facilitates the direct coupling of the amine with an adjacent aryl C-H bond, forming the carbazole ring system in good to excellent yields. researchgate.net The development of specialized ligands, such as BrettPhos and RuPhos, has broadened the scope of palladium-catalyzed C-N cross-coupling reactions, enabling the use of a wider variety of functionalized substrates under milder conditions. rsc.org

Furthermore, research has expanded beyond palladium to include other transition metals and energy sources. Novel methodologies utilizing rhodium catalysts or visible-light photoredox catalysis for intramolecular C-H amination have been developed. nih.gov These methods employ aryl sulfilimines, derived from the corresponding amines, as a safer and more reactive source of nitrenes compared to traditionally used aryl azides. nih.gov The use of visible light as a renewable energy source represents a significant step towards greener and more sustainable chemical synthesis. nih.gov These light-mediated reactions can often be performed under mild conditions, avoiding the need for high temperatures or harsh reagents. nih.gov

The table below compares traditional and novel synthetic methodologies developed for the synthesis of carbazoles from 2-aminobiphenyl precursors.

| Methodology | Catalyst/Energy Source | Key Features | Advantages |

| Traditional Methods (e.g., Graebe-Ullmann) | High Temperatures, Stoichiometric Reagents | Often require harsh reaction conditions. | Established procedures. |

| Palladium-Catalyzed C-H Activation | Palladium(II) catalysts (e.g., with BrettPhos, RuPhos) | Tandem C-H activation and C-N bond formation. researchgate.net | High efficiency, good functional group tolerance, milder conditions. researchgate.netrsc.org |

| Rhodium-Catalyzed C-H Amination | Rhodium(II) catalysts | Utilizes sulfilimines as nitrene precursors. nih.gov | High reactivity, controlled selectivity. nih.gov |

| Visible-Light Photoredox Catalysis | Organic Dyes or Metal Complexes | Light-induced intramolecular C-H amination. nih.gov | Mild reaction conditions, sustainable energy source, avoids azides. nih.gov |

These advancements highlight a clear trend towards the development of more sophisticated and sustainable catalytic systems for complex organic transformations involving synthons like this compound.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes to 2-Methoxybiphenyl-3-amine Isomers and Analogs

The development of efficient and versatile synthetic routes is fundamental to advancing the study of this compound. Future research will likely focus on creating a broader range of isomers and analogs to build extensive structure-activity relationship (SAR) libraries. Key areas of exploration include:

Advanced Coupling Strategies: While Suzuki and Buchwald-Hartwig couplings are staples in biaryl synthesis, research into novel catalyst systems, including those based on earth-abundant metals, could offer improved yields, functional group tolerance, and milder reaction conditions.

Directed C-H Activation: Methods involving the direct functionalization of C-H bonds are emerging as powerful tools for streamlined synthesis. Investigating directed C-H amination or methoxylation on biphenyl (B1667301) scaffolds could provide more atom-economical and step-efficient pathways to the target molecule and its derivatives.

Flow Chemistry Synthesis: Continuous flow manufacturing offers significant advantages in terms of safety, scalability, and reaction control. Developing flow-based syntheses for this compound could enable safer handling of hazardous reagents and facilitate rapid production for further studies.

Synthesis of Isomeric Scaffolds: Systematic synthesis of all possible positional isomers of methoxy- and amino-substituted biphenyls is crucial for a comprehensive understanding of their chemical and physical properties. For instance, exploring routes to 2-Methoxybiphenyl-4-amine or 3-Methoxybiphenyl-2-amine would provide valuable comparative data.

A comparison of potential synthetic strategies is outlined below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Novel Cross-Coupling | Higher yields, broader substrate scope, use of non-precious metal catalysts. | Ligand design, catalyst screening, mechanistic understanding. |

| C-H Activation | Reduced synthetic steps, improved atom economy, novel bond formations. | Development of selective catalysts, directing group strategies. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. | Reactor design, optimization of flow conditions, integration of purification. |

| Asymmetric Synthesis | Access to chiral, non-racemic biphenyl amines for stereospecific applications. | Chiral ligand development, enantioselective catalytic methods. |

Advanced Mechanistic Studies using Combined Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and predicting new reactivity. The synergy between experimental techniques and computational chemistry provides a powerful platform for deep mechanistic insight. weizmann.ac.il

Future research in this area should include:

Kinetic Analysis: Detailed kinetic studies of the key bond-forming steps in the synthesis of this compound can help identify rate-determining steps and optimize reaction parameters such as temperature, concentration, and catalyst loading.

In-situ Spectroscopic Monitoring: Techniques like ReactIR (FTIR), Raman spectroscopy, and NMR spectroscopy can be used to monitor reactions in real-time, identifying transient intermediates and providing direct evidence for proposed mechanistic pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction energy profiles, visualize transition state geometries, and rationalize observed selectivity. researchgate.netresearchgate.net These computational studies can predict the effects of substituent changes on reaction barriers and guide the design of more efficient catalysts. weizmann.ac.il For example, modeling the oxidative addition and reductive elimination steps in a palladium-catalyzed cross-coupling reaction can reveal the electronic and steric factors that govern catalytic efficiency.

| Methodology | Information Gained | Example Application |

| Experimental Kinetics | Reaction rates, rate laws, activation energies. | Optimizing catalyst loading and temperature for a Suzuki coupling reaction. |

| In-situ Spectroscopy | Identification of intermediates, reaction progress monitoring. | Detecting a key catalytic intermediate in a Buchwald-Hartwig amination. |

| Computational (DFT) | Transition state structures, reaction energy profiles, electronic properties. | Predicting the regioselectivity of a C-H activation reaction on a biphenyl substrate. |

Design and Synthesis of Derivatives for Targeted Chemical Applications

The this compound scaffold serves as a valuable starting point for the creation of new molecules with tailored functions. By modifying the core structure, derivatives can be designed for a wide range of applications, from materials science to medicinal chemistry.

Optoelectronic Materials: The biphenyl core is a common feature in organic light-emitting diodes (OLEDs) and other organic electronics. By incorporating this compound into larger conjugated systems, new materials with tunable photophysical properties, such as blue or yellow-blue emitters, could be developed. rsc.org

Biologically Active Molecules: The amine functionality provides a handle for introducing diverse substituents to explore potential biological activity. The synthesis of libraries of amides, sulfonamides, and ureas derived from this compound could lead to the discovery of new therapeutic agents, analogous to how derivatives of other amine-containing scaffolds have yielded compounds with anti-proliferative or anti-ulcer activities. nih.govnih.govmdpi.com

Ligands for Catalysis: Chiral biphenyl amines are foundational components of many privileged ligands in asymmetric catalysis (e.g., BINAP derivatives). Synthesizing chiral versions of this compound and its derivatives could yield novel ligands for stereoselective transformations.

| Application Area | Derivative Design Strategy | Target Property |

| Materials Science | Extend conjugation via coupling reactions (e.g., Sonogashira, Heck). | Tunable fluorescence, charge transport properties. rsc.org |

| Medicinal Chemistry | Acylation, sulfonylation, or alkylation of the amine group. | Enhanced biological activity, improved pharmacokinetic profiles. mdpi.com |

| Asymmetric Catalysis | Resolution of enantiomers, synthesis of phosphine (B1218219) or N-heterocyclic carbene derivatives. | High enantioselectivity in catalytic reactions. |

Integration with Green Chemistry Principles in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. Applying the principles of green chemistry to the synthesis of this compound and its derivatives is a critical future direction that aims to minimize environmental impact and improve safety. semanticscholar.orgrsc.org

Key green chemistry strategies include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. rsc.org This involves favoring addition reactions over substitution reactions that generate stoichiometric byproducts.

Use of Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents. semanticscholar.org

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. This includes the use of highly efficient metal catalysts or the development of metal-free reaction pathways. rsc.org

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption compared to conventional heating. rsc.org

Waste Reduction: Developing processes that are redox-neutral, thereby eliminating the waste associated with separate oxidation and reduction steps. chemrxiv.org

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Maximize Atom Economy | Using C-H activation instead of pre-functionalized substrates. | Reduction of inorganic salt waste. rsc.org |

| Safer Solvents | Performing cross-coupling reactions in aqueous micellar solutions. | Reduced environmental impact and improved operator safety. semanticscholar.org |

| Catalysis | Developing a recyclable catalyst for the key synthetic steps. | Lowered costs and reduced metal waste streams. |

| Energy Efficiency | Microwave-assisted Suzuki or Buchwald-Hartwig coupling. | Dramatically reduced reaction times and energy usage. rsc.org |

| Waste Prevention | Designing a one-pot, multi-step synthesis sequence. | Elimination of multiple workup and purification steps, reducing solvent use and waste. chemrxiv.org |

High-Throughput Screening and Discovery of New Reactivity Profiles

High-throughput screening (HTS) allows for the rapid and parallel execution of a large number of chemical reactions, making it an invaluable tool for discovery. combichemistry.comenamine.net Applying HTS to this compound can accelerate the discovery of novel reactions, optimize existing conditions, and uncover new applications. unchainedlabs.comscienceintheclassroom.org

Future research leveraging HTS could involve:

Reaction Condition Optimization: Systematically screening a wide array of catalysts, ligands, bases, and solvents in miniaturized formats (e.g., 96- or 1536-well plates) to quickly identify the optimal conditions for synthesizing or functionalizing this compound. scienceintheclassroom.orgresearchgate.net

Discovery of New Transformations: Reacting this compound against a diverse panel of electrophiles and reagents under various catalytic conditions to discover previously unknown reactivity profiles.

Materials and Biological Screening: Synthesizing a library of derivatives in a parallel fashion and directly screening them for desired properties, such as fluorescence in materials science or binding affinity in a biological assay. This integration of synthesis and screening accelerates the discovery of lead compounds. combichemistry.com

| HTS Variable | Matrix Component 1 (e.g., 12 catalysts) | Matrix Component 2 (e.g., 8 bases) | Matrix Component 3 (e.g., 4 solvents) | Total Experiments |

| Example Screen | Pd Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Inorganic (e.g., K₂CO₃, K₃PO₄) | Polar Aprotic (e.g., DMF, DMSO) | 12 x 8 x 4 = 384 |

| Ni Catalysts | Organic (e.g., DBU, Et₃N) | Ethereal (e.g., THF, Dioxane) | ||

| Cu Catalysts |

This systematic approach enables researchers to quickly map complex reaction landscapes and identify novel conditions that would be time-consuming to discover through traditional one-at-a-time experimentation. unchainedlabs.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methoxybiphenyl-3-amine in academic research?

- Methodology : A common approach involves reacting 3-methoxybiphenyl precursors with ammonia or amine derivatives under catalytic conditions. For example, chlorination of the biphenyl ring followed by nucleophilic substitution with ammonia in the presence of a palladium catalyst (e.g., Pd(OAc)₂) can yield the target compound. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yield .

- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm methoxy (–OCH₃) and amine (–NH₂) group positions. For example, the methoxy proton typically resonates at δ 3.7–3.9 ppm in CDCl₃ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z: ~183.25 for C₁₃H₁₃N) .

- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. What are the optimal storage conditions for this compound to ensure stability?

- Guidelines : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Use desiccants to mitigate moisture absorption, which can degrade the amine group .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic reactions?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the methoxy and amine groups on reaction pathways. For instance, the electron-donating methoxy group may activate specific ring positions for electrophilic substitution .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

Q. What strategies can be employed to resolve contradictory data in the reactivity studies of this compound?

- Case Study : If conflicting results arise in amination reactions (e.g., variable yields under similar conditions):

Reproducibility Checks : Verify catalyst purity and moisture levels in solvents.

Cross-Validation : Use multiple characterization tools (e.g., NMR, IR, X-ray crystallography) to confirm product identity.

Controlled Experiments : Systematically vary one parameter (e.g., temperature, catalyst loading) while holding others constant .

Q. What are the challenges in assessing the biological activity of this compound, and how can they be addressed?

- Challenges : Limited solubility in aqueous buffers (e.g., PBS) complicates in vitro assays.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.